N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide is a synthetic small molecule featuring a benzo[b][1,4]oxazepine core fused with a tetrahydrobenzoxazepinone scaffold. Its structure includes a 3,3-dimethyl group, a 5-propyl substituent, and a sulfonamide-linked 2,4,5-trimethylbenzene moiety.
The compound’s design likely aims to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) through its dimethyl and propyl substituents, while the sulfonamide group may enhance target binding affinity.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-7-10-25-19-9-8-18(13-20(19)29-14-23(5,6)22(25)26)24-30(27,28)21-12-16(3)15(2)11-17(21)4/h8-9,11-13,24H,7,10,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTJXEVTNQTQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzo[b][1,4]oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the intermediate with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b][1,4]oxazepine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group within the oxazepine ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the benzo[b][1,4]oxazepine ring system is known for its potential pharmacological activities, including anti-inflammatory and anticancer properties. Research into this compound could lead to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound might be explored for their potential as drug candidates. The sulfonamide group is a common pharmacophore in many drugs, suggesting possible applications in antimicrobial or antitumor therapies.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[b][1,4]oxazepine ring system may interact with biological macromolecules, altering their function and leading to the observed biological effects. The sulfonamide group can also play a role in binding to active sites of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Key Differences:
Substituent Modifications: The target compound replaces GSK2982772’s triazole carboxamide and benzyl groups with a sulfonamide-linked trimethylbenzene group. This substitution may alter binding kinetics or selectivity.
Sulfonamide groups in kinase inhibitors often engage in hydrogen bonding with ATP-binding pockets, suggesting a divergent interaction profile compared to GSK2982772’s triazole moiety.
Efficacy in Disease Models: GSK2982772 reduced spontaneous cytokine production (e.g., IL-6, IL-8) in UC patient-derived tissues by >50% at 1 µM .
Comparative Data Table
Mechanistic and Pharmacological Insights
- Its triazole group facilitates strong kinase binding, while the benzyl substituent may contribute to tissue specificity .
- The target compound ’s sulfonamide group could confer advantages in solubility or off-target selectivity, though this requires validation. Its propyl chain may extend half-life by reducing cytochrome P450-mediated metabolism compared to shorter alkyl chains.
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a tetrahydrobenzo[b][1,4]oxazepin core and a sulfonamide functional group. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C23H28N2O5
- Molecular Weight : Approximately 412.486 g/mol
The structure includes multiple functional groups that suggest potential interactions with various biological targets.
Preliminary studies indicate that this compound may exert its biological effects through:
- Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to various receptors influencing cellular signaling pathways.
Understanding the precise mechanism requires further investigation through biochemical assays and molecular modeling.
Biological Activity
Research has indicated that compounds with similar structural features often exhibit diverse biological activities. Here are some key findings related to the biological activity of this compound:
- Antimicrobial Activity : Initial studies suggest potential antimicrobial properties against specific bacterial strains.
- Anti-inflammatory Effects : The sulfonamide moiety may contribute to anti-inflammatory activity by modulating inflammatory pathways.
- Cytotoxicity : Assessments in vitro have shown varying levels of cytotoxicity against cancer cell lines.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against certain bacterial strains | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Cytotoxicity | Varies among different cancer cell lines |
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial efficacy of similar oxazepine derivatives showed significant inhibition of bacterial growth at concentrations as low as 50 µM. The compound demonstrated a similar profile suggesting its potential utility in treating infections caused by resistant strains.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays revealed that the compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism through which the compound may exert anti-inflammatory effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
